An In-depth Technical Guide to N-(3-Acetyl-4-hydroxyphenyl)acetamide (CAS 7298-67-1)
An In-depth Technical Guide to N-(3-Acetyl-4-hydroxyphenyl)acetamide (CAS 7298-67-1)
For Researchers, Scientists, and Drug Development Professionals
Foreword
This guide serves as a comprehensive technical resource on N-(3-Acetyl-4-hydroxyphenyl)acetamide, a molecule of significant interest in synthetic and medicinal chemistry. As a key intermediate in the synthesis of Diacetolol, the principal metabolite of the beta-blocker acebutolol, and a structural analog of widely used analgesics, this compound presents a unique scaffold for drug discovery and development.[1] This document, structured with the practicing scientist in mind, moves beyond a simple recitation of facts to provide a causal understanding of experimental methodologies and a critical perspective on the compound's potential applications.
Section 1: Molecular Profile and Physicochemical Characteristics
N-(3-Acetyl-4-hydroxyphenyl)acetamide, also known by its synonyms 3'-Acetyl-4'-hydroxyacetanilide and 5'-Acetamido-2'-hydroxyacetophenone, is an organic compound with the molecular formula C₁₀H₁₁NO₃ and a molecular weight of 193.20 g/mol .[1][2]
Structural Features
The molecule possesses a multi-functionalized aromatic ring, featuring a phenolic hydroxyl (-OH) group, an N-acetyl (-NHCOCH₃) group, and an additional acetyl (-COCH₃) group. This specific substitution pattern, with the acetyl and acetamido groups positioned meta and para, respectively, to the hydroxyl group, is crucial to its chemical reactivity and biological activity.
Physicochemical Properties
A summary of the key physicochemical properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁NO₃ | [2] |
| Molecular Weight | 193.20 g/mol | [1] |
| Melting Point | 162-164 °C | [2] |
| Appearance | White solid | [2] |
Section 2: Synthesis and Purification
The synthesis of N-(3-Acetyl-4-hydroxyphenyl)acetamide can be achieved through a Friedel-Crafts acylation reaction. The following protocol is a proven method for its preparation.
Synthesis Protocol: Friedel-Crafts Acylation of 4-Methoxyacetanilide
This procedure details the synthesis of 2-hydroxy-5-acetamidoacetophenone, a synonym for the target compound, from 4-methoxyacetanilide and acetyl chloride.
Step-by-Step Methodology:
-
Reaction Setup: In a suitable reaction vessel, create a stirred suspension of 4-methoxyacetanilide (20 g, 0.121 mol) in carbon disulfide (50 mL).
-
Addition of Acetyl Chloride: Slowly add acetyl chloride (25 mL, 0.352 mol) dropwise to the suspension.
-
Friedel-Crafts Acylation: Gradually add anhydrous aluminum chloride (55 g, 0.412 mol) in portions to the reaction mixture.
-
Heating and Reaction Monitoring: Heat the mixture to 80-90°C and maintain stirring for 90 minutes. The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, remove the solvent by distillation under reduced pressure. Carefully pour the residue into a mixture of crushed ice and water.
-
Isolation of Crude Product: Collect the precipitated solid by filtration and wash it thoroughly with water.
-
Purification by Acid-Base Extraction: Dissolve the crude product in a 5% (w/v) aqueous sodium hydroxide solution. Filter the solution through Celite to remove any insoluble impurities.
-
Precipitation of Pure Product: Acidify the filtrate to pH 1 with concentrated hydrochloric acid to precipitate the pure 2-hydroxy-5-acetamidoacetophenone.
-
Final Isolation and Drying: Collect the product by filtration, wash with water, and dry to obtain a white solid. This process typically yields around 21.05 g (90%) of the final product.[2]
Caption: Synthesis of N-(3-Acetyl-4-hydroxyphenyl)acetamide.
Purification by Recrystallization
General Recrystallization Protocol:
-
Solvent Selection: Choose a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol-water mixtures are often effective for acetanilides.
-
Dissolution: Dissolve the crude solid in a minimal amount of the hot solvent to create a saturated solution.
-
Decolorization (Optional): If colored impurities are present, add a small amount of activated charcoal to the hot solution and heat for a short period.
-
Hot Filtration: Quickly filter the hot solution to remove insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration and wash with a small amount of the cold solvent.
-
Drying: Dry the crystals to remove any residual solvent.
Section 3: Analytical Characterization
Comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized compound.
Spectroscopic Analysis
3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (500 MHz, DMSO-d₆): The proton NMR spectrum provides key structural information.
-
δ 2.02 (s, 3H, -NHCOCH₃)
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δ 2.58 (s, 3H, -COCH₃)
-
δ 6.90 (d, 1H, 5-H)
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δ 7.65 (dd, 1H, 6-H)
-
δ 8.06 (s, 1H, 2-H)
-
δ 9.89 (s, 1H, -NHCOCH₃)
-
δ 11.54 (s, 1H, -OH)[2]
-
3.1.2. Infrared (IR) Spectroscopy
-
IR (KBr): The IR spectrum confirms the presence of key functional groups.
-
ν 3452 cm⁻¹ (O-H stretching vibration)
-
ν 1657 cm⁻¹ (C=O stretching vibration)[2]
-
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is suitable for assessing the purity of N-(3-Acetyl-4-hydroxyphenyl)acetamide.
General HPLC Method Parameters:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, often with a modifier like phosphoric acid or formic acid for improved peak shape. For Mass Spectrometry (MS) compatibility, formic acid is preferred.[3]
-
Detection: UV detection at a wavelength determined by the compound's UV-Vis spectrum.
Caption: General workflow for HPLC analysis.
Section 4: Biological Activity and Potential Applications
While extensive biological studies on N-(3-Acetyl-4-hydroxyphenyl)acetamide are limited, its structural similarity to known active compounds provides a strong basis for predicting its pharmacological profile.
Predicted Anti-inflammatory and Analgesic Activity
The presence of the acetamide and phenolic hydroxyl groups suggests potential anti-inflammatory and analgesic properties, likely mediated through the inhibition of cyclooxygenase (COX) enzymes.[4] This mechanism is shared by non-steroidal anti-inflammatory drugs (NSAIDs) and paracetamol. The specific substitution pattern on the aromatic ring may influence its selectivity towards COX-1 and COX-2 isoforms.
Potential as a Synthetic Intermediate
A significant application of this compound is its role as a precursor in the synthesis of Diacetolol, the primary metabolite of the beta-blocker acebutolol.[1] This highlights its value in the development of cardiovascular drugs.
Cytotoxicity and Anticancer Potential
Studies on structurally related acetamide derivatives have demonstrated cytotoxic effects against various cancer cell lines.[1] For instance, the positional isomer, N-(2-hydroxyphenyl)acetamide, has shown potent antitumor effects against the human breast cancer cell line MCF-7 by inducing apoptosis and cell cycle arrest.[1] This suggests that N-(3-Acetyl-4-hydroxyphenyl)acetamide could be a valuable scaffold for the development of novel anticancer agents.
Section 5: Safety and Handling
Based on available GHS data, N-(3-Acetyl-4-hydroxyphenyl)acetamide should be handled with appropriate precautions.
-
Hazards: Harmful if swallowed, causes skin irritation, and causes serious eye irritation. May cause respiratory irritation.
-
Precautions: Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.
Section 6: Conclusion and Future Directions
N-(3-Acetyl-4-hydroxyphenyl)acetamide is a versatile molecule with a rich chemical profile and significant potential in medicinal chemistry. Its established role as a key synthetic intermediate and its predicted biological activities make it a compelling subject for further investigation. Future research should focus on a more detailed exploration of its pharmacological properties, including in vitro and in vivo studies to confirm its anti-inflammatory, analgesic, and potential anticancer activities. Elucidating its precise mechanism of action and conducting comprehensive toxicological studies will be crucial for unlocking its full therapeutic potential.
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